(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-isobutoxybenzaldehyde with a thioamide under basic conditions. The reaction may proceed as follows:
Starting Materials: 4-isobutoxybenzaldehyde and a thioamide (such as thiosemicarbazide).
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of the desired thiazole derivative.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
Catalysts: Using specific catalysts to enhance the reaction rate.
Purification: Employing advanced purification techniques such as recrystallization or chromatography.
Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like alkyl halides or amines.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Benzyl derivatives.
Substitution Products: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine
In medicine, this compound could be studied for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The mercapto group may form covalent bonds with target proteins, while the benzylidene moiety could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a methoxy group instead of an isobutoxy group.
(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with an ethoxy group.
(5E)-5-(4-propoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a propoxy group.
Uniqueness
The uniqueness of (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. The isobutoxy group could influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9(2)8-17-11-5-3-10(4-6-11)7-12-13(16)15-14(18)19-12/h3-7,9H,8H2,1-2H3,(H,15,16,18)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQOGPWVIWZOOG-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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